N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Description
This compound features a benzamide core substituted with a nitro group at the meta position and a dimethylamino-furan-ethyl side chain. The nitro group enhances electrophilicity, while the dimethylamino-furan moiety may influence solubility and receptor binding .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-17(2)13(14-7-4-8-22-14)10-16-15(19)11-5-3-6-12(9-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWJJZGAICXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide exhibits promising antimicrobial properties. The mechanism is believed to involve the bioreduction of the nitro group, leading to reactive intermediates that can disrupt microbial cellular functions. Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. The presence of the nitro group allows for bioreduction, resulting in cytotoxic effects on cancer cells. The dimethylamino and furan components may enhance binding affinity to specific cancer-related targets, modulating pathways involved in cell proliferation and apoptosis.
3. Enzyme Inhibition
This compound has been utilized in biochemical studies to explore enzyme inhibition mechanisms. Its interactions with various enzymes can lead to altered activity levels, providing insights into metabolic pathways and potential therapeutic targets for drug development.
Case Studies
- Antimicrobial Research : A study conducted on the efficacy of this compound against bacterial strains demonstrated significant growth inhibition, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its therapeutic potential in oncology.
- Enzyme Interaction Studies : Investigations into the compound's effect on specific enzyme activities revealed alterations in metabolic pathways, indicating its utility in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the furan ring and dimethylamino group contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmaceutical Analogs (Ranitidine Derivatives)
Ranitidine-related compounds share structural motifs with the target molecule, particularly the dimethylamino-furan group. Key differences include:
Key Observations :
Agrochemical Benzamide Derivatives
Several benzamide-based pesticides exhibit structural parallels but divergent substituents:
Key Observations :
- Cyprofuram’s tetrahydrofuran-oxo moiety contrasts with the target’s furan ring, suggesting differences in steric bulk and hydrogen-bonding capacity .
Physicochemical Properties:
- LogP : The nitro group in the target may reduce logP compared to flutolanil (CF3) but increase it relative to ranitidine’s polar sulphanyl group.
- Solubility: The dimethylamino group enhances water solubility, though the nitro group’s electron-withdrawing effect may limit dissolution in nonpolar media .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is an organic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol. Its structure includes a furan ring, a nitro group, and a dimethylamino group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and contributing to its therapeutic effects .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in tumor cells through various pathways, including the activation of caspases .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The presence of the furan ring and nitro group enhances its binding affinity to microbial enzymes, making it effective in inhibiting microbial growth.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- In Vitro Studies : this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | IC50 values comparable to doxorubicin | |
| Enzyme Inhibition | Modulates enzyme activity through binding |
Notable Research Findings
- A study on structurally similar compounds indicated that those containing nitro groups often exhibit enhanced cytotoxicity due to their ability to form reactive intermediates upon reduction within tumor cells .
- Another investigation highlighted the compound's potential as a lead structure for developing new anticancer agents by modifying its functional groups to improve selectivity and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
